2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
2-Methylpropyl 2-[5-(4-Ethoxyphenyl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex heterocyclic compound featuring both 1,3-thiazole and 1,2-oxazole rings. The thiazole moiety is substituted with a methyl group at position 4 and a carboxylate ester (2-methylpropyl ester) at position 3. The oxazole ring is linked via an amide bond to the thiazole core and bears a 4-ethoxyphenyl substituent at position 4.
Properties
IUPAC Name |
2-methylpropyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-5-27-15-8-6-14(7-9-15)17-10-16(24-29-17)19(25)23-21-22-13(4)18(30-21)20(26)28-11-12(2)3/h6-10,12H,5,11H2,1-4H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLXAYZWJDSUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps:
Acylation of Phenol: Phenol is acylated to produce phenyl isobutyrate.
Fries Rearrangement: Phenyl isobutyrate undergoes Fries rearrangement to yield 4-hydroxyphenyl-α-methylethyl ketone.
Ethylation: The ketone is ethylated to form 4-ethoxyphenyl-α-methylethyl ketone.
Halogenation: The ethylated ketone is halogenated to produce 4-ethoxyphenyl-α-halo-α-methylethyl ketone.
Conversion to Halo Ketal: The halo ketone is converted to a halo ketal.
Rearrangement and Hydrolysis: The halo ketal undergoes rearrangement and subsequent hydrolysis to yield 2-(4-ethoxyphenyl)-2-methyl propionic acid.
Esterification: The acid is esterified to form 2-(4-ethoxyphenyl)-2-methyl propionic acid alkyl ester.
Final Conversion: The alkyl ester is treated with an alkali metal in the presence of an alcohol to produce 2-(4-ethoxyphenyl)-2-methyl propyl alcohol.
Chemical Reactions Analysis
2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include halogens, alkali metals, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its dual heterocyclic system and substituent arrangement. Below, it is compared to three related compounds: two thiazole-carboxylic acid derivatives from Kanto Reagents and a xanthine oxidase inhibitor from recent research.
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position Effects : The isomeric thiazole-carboxylic acids in demonstrate that phenyl group placement (C2 vs. C4) impacts melting points, with the 4-methyl-2-phenyl isomer exhibiting a higher melting point (214–215°C vs. 201–203°C) . This suggests enhanced crystallinity or intermolecular interactions in the latter.
- Functional Group Influence: The target compound’s ester group (vs. carboxylic acid in analogs) likely improves lipophilicity and metabolic stability, which is critical for bioavailability. The ethoxyphenyl-oxazole-amido moiety may confer unique steric or electronic effects compared to simpler phenyl or benzylamino substituents .
Biological Activity
The compound 2-Methylpropyl 2-[5-(4-ethoxyphenyl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic molecule with potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a thiazole ring and an oxazole ring, both of which are known for their biological significance.
Table 1: Key Properties of the Compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 405.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The compound exhibits its biological activity primarily through its interaction with microtubules. It binds to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics, which is crucial for cell division. This mechanism is similar to that of well-known antimitotic agents like combretastatin A-4 (CA-4) .
Antiproliferative Activity
Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| A549 | 0.35 - 4.6 |
| MCF-7 | 0.5 - 20.2 |
| HT-29 | Varies |
Case Studies and Research Findings
- Study on Antimitotic Agents : A study evaluated several derivatives of oxazole compounds, including the one . The findings indicated that compounds with a p-ethoxyphenyl group exhibited enhanced potency compared to their methoxy counterparts, with IC50 values significantly lower than other tested compounds .
- In Vivo Efficacy : In mouse models, the compound demonstrated high antitumor activity at doses significantly lower than those required for traditional chemotherapeutics. This suggests a favorable therapeutic index and potential for clinical application .
- Low Toxicity in Normal Cells : Preliminary tests against normal human cells (peripheral blood lymphocytes) showed that the compound had an IC50 greater than 10 μM, indicating low cytotoxicity compared to its effects on tumor cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The introduction of various functional groups at specific positions on the oxazole and thiazole rings can significantly alter biological activity.
Table 3: Synthetic Pathways and Derivatives
| Derivative Name | Structural Modification | Biological Activity |
|---|---|---|
| D337-1826 | Substituted at the thiazole position | Enhanced antiproliferative activity |
| CA-4 Analog | Similar core structure | High antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
